molecular formula C12H18ClNO2 B8177322 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl

4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl

Cat. No.: B8177322
M. Wt: 243.73 g/mol
InChI Key: QRDNAWIXZGOMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl is a chemical compound that features a tetrahydropyran ring attached to a benzylamine moiety. This compound is known for its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the tetrahydropyran ring imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include tetrahydrofuran (THF) and methanol, while catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) and reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tetrahydro-2H-pyran-4-yl)oxy]benzylamine HCl stands out due to its unique combination of the tetrahydropyran ring and benzylamine moiety, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules and a valuable compound in scientific research.

Properties

IUPAC Name

[4-(oxan-4-yloxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12;/h1-4,12H,5-9,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDNAWIXZGOMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.